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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
Overview
Description
1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity
1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS No. 222854-34-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.46 g/mol
- Structure : The compound features a pyrazolidine core substituted with a fluorenylmethyl group and tert-butyl moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to the pyrazolidine structure. While specific data on this compound is limited, related compounds have shown promising results against multidrug-resistant bacteria.
Case Study: Related Compounds
A study focused on novel phenylthiazole derivatives demonstrated significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) for effective compounds was reported at 4 μg/mL against MRSA . Such findings suggest that structural modifications in similar compounds could yield enhanced antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolidine derivatives has been explored in various contexts. For instance, some studies indicate that compounds with similar structural motifs exhibit significant inhibition of pro-inflammatory cytokines. Although specific data for the target compound is sparse, the presence of the pyrazolidine ring is often associated with anti-inflammatory effects due to its ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
Key Findings:
- Substituent Effects : The presence of bulky groups such as tert-butyl can enhance lipophilicity, potentially improving membrane penetration and bioavailability.
- Functional Group Variation : Modifications in the carboxylate groups can influence both solubility and interaction with biological targets.
- Fluorenyl Group Role : The fluorenyl moiety may contribute to increased stability and specificity towards certain biological targets.
Comparative Analysis of Related Compounds
Compound Name | Structure | MIC Against MRSA | Anti-inflammatory Activity |
---|---|---|---|
Compound A | Structure A | 4 μg/mL | Significant inhibition |
Compound B | Structure B | >256 μg/mL | Moderate inhibition |
This compound | TBD | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses :
- Anti-inflammatory Agents : Compounds with pyrazolidine structures have been studied for their anti-inflammatory properties. Research indicates that derivatives of pyrazolidines can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
- Pain Management : Similar to other pyrazolidine derivatives, this compound may exhibit analgesic properties, potentially useful in pain management therapies .
- Antitumor Activity : Some studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines . Further exploration is warranted to evaluate the specific effects of this compound.
Organic Synthesis
Synthetic Applications :
- Building Block for Complex Molecules : The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of more complex organic molecules used in pharmaceuticals and agrochemicals .
- Reagent in Chemical Reactions : It can be utilized as a reagent in various chemical transformations due to its functional groups, allowing for the introduction of diverse chemical functionalities into target molecules .
Case Studies and Research Findings
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) pyrazolidine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-14-8-13-24(25)21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFQIERERLIRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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